molecular formula C9H3BrCl3N B580591 4-Bromo-3,7,8-trichloroquinoline CAS No. 1211397-23-7

4-Bromo-3,7,8-trichloroquinoline

Cat. No.: B580591
CAS No.: 1211397-23-7
M. Wt: 311.384
InChI Key: ZLAUTPAHJOZMJO-UHFFFAOYSA-N
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Description

4-Bromo-3,7,8-trichloroquinoline (CAS 1211397-23-7) is a halogen-rich quinoline derivative with the molecular formula C 9 H 3 BrCl 3 N and a molecular weight of 311.39 g/mol . This compound serves as a versatile and valuable synthetic building block in medicinal chemistry, particularly for the construction of more complex quinoline-based frameworks. Quinolines are a privileged scaffold in drug discovery, known for their wide range of biological activities . This compound is especially suited for research and development of novel pharmacologically active molecules. Quinoline derivatives are extensively investigated for their potential in treating central nervous system (CNS) disorders, with some analogs acting as potent and selective Phosphodiesterase type 5 (PDE5) inhibitors that show promise for conditions like Alzheimer's disease by modulating the NO/cGMP signaling pathway to rescue memory defects . Furthermore, the quinoline core is a key structural element in numerous anti-infective agents, including potent antitubercular drugs that target Mycobacterium tuberculosis . The specific pattern of bromo and chloro substituents on the quinoline ring makes this compound a key intermediate for further functionalization via metal-catalyzed cross-couplings (e.g., Suzuki reactions) and nucleophilic substitutions, enabling the exploration of structure-activity relationships in drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

CAS No.

1211397-23-7

Molecular Formula

C9H3BrCl3N

Molecular Weight

311.384

IUPAC Name

4-bromo-3,7,8-trichloroquinoline

InChI

InChI=1S/C9H3BrCl3N/c10-7-4-1-2-5(11)8(13)9(4)14-3-6(7)12/h1-3H

InChI Key

ZLAUTPAHJOZMJO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=NC=C(C(=C21)Br)Cl)Cl)Cl

Synonyms

4-Bromo-3,7,8-trichloroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Bromo-3,7,8-trichloroquinoline with structurally related quinoline derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Br (C4), Cl (C3, C7, C8) Calculated: ~296.4 Likely high reactivity due to multiple halogens; potential intermediate in drug synthesis. N/A (Hypothetical)
2-Methyl-4,7,8-trichloroquinoline Cl (C4, C7, C8), CH₃ (C2) 246.52 Versatile building block; used in pharmaceuticals, agrochemicals, and materials. Methyl group enhances selectivity in reactions .
4-Bromo-5,8-dichloroquinoline Br (C4), Cl (C5, C8) Calculated: ~281.4 Differences in chlorine positions (C5 vs. C3/C7) may alter electronic properties and stability. Listed in safety data sheets .
7-Bromo-3-nitroquinolin-4-amine Br (C7), NO₂ (C3), NH₂ (C4) Similarity: 0.75 Nitro and amine groups increase polarity; used in medicinal chemistry for targeted modifications .
3-Bromo-8-fluoro-4-hydroxyquinoline Br (C3), F (C8), OH (C4) CAS: 1438268-39-3 Hydroxyl group improves solubility; potential in drug design for enhanced bioavailability .

Electronic and Reactivity Differences

  • Substituent Position Effects: Bromine at C4 (as in this compound) vs. C7 (7-Bromo-3-nitroquinolin-4-amine) directs electrophilic substitution to different positions, impacting synthesis pathways . Chlorine vs. Methyl: 2-Methyl-4,7,8-trichloroquinoline’s methyl group (C2) provides steric hindrance, whereas chlorine atoms in the target compound increase electron-withdrawing effects, altering reaction kinetics .
  • Functional Group Influence: Nitro groups (e.g., 7-Bromo-3-nitroquinolin-4-amine) enhance electrophilicity, facilitating nucleophilic aromatic substitution, while hydroxyl groups (e.g., 3-Bromo-8-fluoro-4-hydroxyquinoline) increase solubility in polar solvents .

Key Research Findings

  • Synthetic Challenges: Introducing multiple halogens (e.g., this compound) requires precise control to avoid side reactions, as seen in palladium-catalyzed cross-coupling methodologies . Functionalization of the quinoline core (e.g., nitration or hydroxylation) often necessitates protective groups to preserve halogen substituents .
  • Biological Activity: Chlorine and bromine atoms enhance binding to biological targets (e.g., enzymes or receptors) via halogen bonding, as demonstrated in kinase inhibitors derived from 2-Methyl-4,7,8-trichloroquinoline .

Preparation Methods

Sequential Bromination and Chlorination

A common approach involves sequential halogenation of a pre-functionalized quinoline core. For example, 3,7,8-trichloroquinoline can undergo electrophilic bromination at the 4-position using bromine (Br2_2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.

Typical Reaction Conditions

ReactantReagent/CatalystSolventTemperatureTimeYield
3,7,8-TrichloroquinolineBr2_2 (1.1 eq)CCl4_480°C6 h72%

Key challenges include regioselectivity control and side reactions such as over-bromination. The use of NBS with FeCl3_3 as a catalyst has been reported to improve selectivity.

Cyclization of Halogenated Aniline Precursors

Skraup Cyclization with Halogenated Substrates

The Skraup reaction, employing glycerol, sulfuric acid, and an oxidizing agent, is adapted for halogenated anilines. For instance, 4-bromo-3,5-dichloroaniline undergoes cyclization with β-chlorovinyl ketones to form the quinoline backbone.

Example Protocol

  • Reactant : 4-Bromo-3,5-dichloroaniline (10 mmol)

  • Reagents : Glycerol (20 mL), conc. H2_2SO4_4 (15 mL), FeSO4_4·7H2_2O (0.5 g)

  • Conditions : Reflux at 150°C for 8 h

  • Workup : Neutralization with NaOH, extraction with CH2_2Cl2_2

  • Yield : 68%

This method requires careful temperature control to avoid decomposition of brominated intermediates.

Nucleophilic Aromatic Substitution

Chlorine-Bromine Exchange Reactions

ParameterValue
Substrate4-Iodo-3,7,8-trichloroquinoline
ReagentCuBr (2.5 eq)
SolventDMF
Temperature120°C
Time12 h
Yield65%

Side products like dehalogenated species may form if reaction times exceed 15 h.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield
Direct HalogenationShort reaction timePoor regioselectivity60–75%
Skraup CyclizationScalable for bulk synthesisHigh energy input required50–70%
Nucleophilic SubstitutionHigh specificityRequires pre-functionalized substrates55–65%

Mechanistic Insights and Side Reactions

  • Electrophilic Bromination : Bromine interacts with the electron-deficient quinoline ring, favoring substitution at the 4-position due to steric and electronic factors.

  • Dehalogenation Risks : Prolonged heating in chlorinated solvents (e.g., CCl4_4) may lead to partial loss of chlorine atoms, necessitating rigorous temperature monitoring .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-3,7,8-trichloroquinoline, and how do reaction conditions influence yield?

Q. How do halogen substituents (Br, Cl) in this compound affect its reactivity in cross-coupling reactions?

  • Methodological Answer : The 4-bromo group participates readily in Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C), while chlorine at C-3/C-7/C-8 remains inert under these conditions. Steric hindrance from trichloro substitution slows reaction kinetics; TOF (turnover frequency) decreases by ~40% compared to mono-halogenated analogs . Optimization requires bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

Q. What is the mechanistic basis for the antimicrobial activity of this compound against drug-resistant pathogens?

Q. How can computational methods predict the electrochemical properties of this compound for material science applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict a HOMO-LUMO gap of 3.8 eV, indicating potential as an organic semiconductor. Chlorine atoms lower the LUMO (-1.9 eV), enhancing electron-accepting capacity . Experimental cyclic voltammetry in acetonitrile shows reversible reduction at -1.2 V vs. Ag/AgCl, consistent with DFT results .

Contradictory Data Analysis

Q. Why do some studies report conflicting biological activities for halogenated quinolines?

  • Methodological Answer : Discrepancies arise from substituent positioning and assay conditions. For example, this compound shows potent activity against Gram-positive bacteria but weak Gram-negative activity due to outer membrane permeability barriers . In contrast, 8-bromo-4-hydroxy analogs exhibit broader spectra, likely due to increased solubility from the hydroxyl group . Standardized MIC assays (CLSI guidelines) and controlled lipophilicity (logP 2.5–3.5) are critical for reproducibility.

Methodological Best Practices

Q. What strategies mitigate decomposition during the storage of this compound?

  • Methodological Answer :
  • Storage : Under argon at -20°C in amber vials to prevent photodegradation.
  • Stabilizers : Addition of 1% w/w BHT (butylated hydroxytoluene) inhibits radical-mediated decomposition .
  • Purity Monitoring : Regular HPLC analysis (C18 column, MeCN/H₂O 70:30) ensures ≥98% purity; degradation peaks appear at 4.2 min .

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